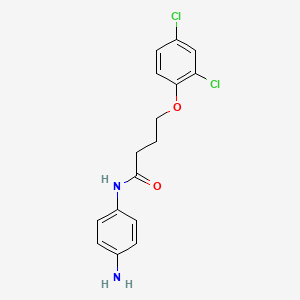

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDLYTOJGQWIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2,4-Dichlorophenoxy)butanoic Acid

Amide Bond Formation

- Activation of carboxylic acid :

- Coupling with 4-aminophenylamine :

- Add 4-aminophenylamine (1.1 eq) dropwise to the activated acid.

- Stir at room temperature for 24 hours.

- Workup :

Yield : 70–78%.

Purity : 95–97% (LC-MS).

Optimization Data

Critical Analysis of Alternatives

Scalability and Industrial Feasibility

- Batch Size : Up to 25L reactors demonstrated for analogous compounds.

- Cost Drivers :

- EDCI·HCl reagent (≈$320/kg).

- Column chromatography limits large-scale production; alternative crystallization methods under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide can undergo various chemical reactions, including:

Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The dichlorophenoxy group can be reduced to form the corresponding phenol.

Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding phenol.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Biological Studies: It can be used to study the effects of phenoxy and aminophenyl groups on biological systems.

Industrial Processes: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The dichlorophenoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The primary structural variations among analogs involve substitutions on the aromatic ring attached to the amide nitrogen. Key examples include:

Table 1: Structural and Molecular Comparisons

Key Observations :

Heterocyclic and Complex Aromatic Systems

Some analogs replace the phenyl ring with heterocyclic or fused aromatic systems, significantly altering bioactivity:

Table 2: Heterocyclic Analogs

Key Observations :

Physicochemical Properties and LogP Trends

Lipophilicity (LogP) is critical for drug bioavailability. While direct LogP data for the target compound are unavailable, analogs provide benchmarks:

- N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide (): XLogP3 = 4.8 .

- 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide (): Estimated LogP ~5.2 (higher due to ethyl group).

- Target Compound: Predicted LogP ~3.9 (amino group reduces lipophilicity).

Biological Activity

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an aminophenyl group and a dichlorophenoxy group attached to a butanamide backbone. The synthesis typically involves:

- Formation of the Butanamide Backbone : Reacting butyric acid with ammonia or an amine under dehydrating conditions.

- Introduction of the Dichlorophenoxy Group : Conducting a nucleophilic substitution reaction with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Aminophenyl Group : This group can modulate enzyme or receptor activity, influencing various biological pathways.

- Dichlorophenoxy Group : Enhances lipophilicity and membrane permeability, which may improve the compound's distribution and efficacy in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Investigated for its potential to inhibit microbial growth. Its structure suggests it may interact with bacterial cell membranes or metabolic pathways.

- Anti-inflammatory Effects : Similar compounds have shown effectiveness in suppressing inflammatory cytokines such as IL-1β and IL-6, indicating potential applications in treating inflammatory diseases .

- Potential as a Drug Lead : Its unique structure makes it a candidate for further development into therapeutic agents targeting specific diseases.

Study on Anti-HAdV Activity

A study explored derivatives similar to this compound for their antiviral properties against human adenovirus (HAdV). Some compounds exhibited significant potency with low cytotoxicity, suggesting that modifications to the structure can enhance antiviral activity while maintaining safety profiles .

In Vivo Anti-inflammatory Studies

In vivo studies involving similar compounds demonstrated significant suppression of pro-inflammatory cytokines without hepatotoxicity. These findings support the potential of this compound and its analogs in managing inflammatory responses in various models .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Aminophenyl)-4-phenoxybutanamide | Lacks dichloro substitution | Different reactivity |

| N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide | Contains one chlorine atom | Potentially different properties |

| N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide | Exhibits potent antiviral activity | Effective against HAdV |

The unique combination of the aminophenyl and dichlorophenoxy groups in this compound enhances its reactivity and biological activity compared to related compounds.

Q & A

Q. What are the standard synthetic routes for N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via coupling reactions between 2-(2,4-dichlorophenoxy)butanoic acid derivatives and 4-aminophenylamine. A common method involves:

- Activation of the carboxylic acid : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) to form an active ester intermediate.

- Amide bond formation : Reaction with 4-aminophenylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol.

Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and catalyst loading (5–10 mol% HOBt) improves yields. Contamination by hydrolyzed byproducts (e.g., 2-(2,4-dichlorophenoxy)butanoic acid) is minimized using anhydrous solvents .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the amide bond (δ 7.3–7.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbon).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 381.1 observed in analogous structures).

- Infrared Spectroscopy (IR) : Bands at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid).

Ambiguity resolution : X-ray crystallography or 2D NMR (e.g., NOESY, HSQC) distinguishes regioisomers or confirms substituent positioning .

Q. What preliminary biological screening models are used to evaluate its activity?

Answer:

- Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases (e.g., EGFR) using fluorogenic substrates.

- Antimicrobial studies : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa) or fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Mechanistic insights : Competitive binding studies via surface plasmon resonance (SPR) or fluorescence quenching.

Note : The dichlorophenoxy moiety may confer herbicidal activity, requiring cross-validation with plant growth inhibition assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, chain length) affect bioactivity?

Answer: Structure-Activity Relationship (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.